molecular formula C12H10N2O3 B6386403 5-(3-Aminophenyl)-2-hydroxynicotinic acid CAS No. 1261896-54-1

5-(3-Aminophenyl)-2-hydroxynicotinic acid

Cat. No.: B6386403
CAS No.: 1261896-54-1
M. Wt: 230.22 g/mol
InChI Key: XFKAXBUYTFSVGD-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-hydroxynicotinic acid: is an organic compound that belongs to the class of aminophenyl-substituted nicotinic acids This compound is characterized by the presence of an aminophenyl group attached to the nicotinic acid moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-aminophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The aminophenyl derivative is then coupled with a nicotinic acid derivative through a coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the compound with hydrogen replacing the hydroxyl group.

    Substitution: Acylated or alkylated derivatives of the compound.

Scientific Research Applications

5-(3-Aminophenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.

    5-(3-Aminophenyl)-2-hydroxyisonicotinic acid: Similar structure but with an isonicotinic acid moiety.

Uniqueness

5-(3-Aminophenyl)-2-hydroxynicotinic acid is unique due to its specific combination of the aminophenyl and nicotinic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(3-aminophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKAXBUYTFSVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686940
Record name 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-54-1
Record name 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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